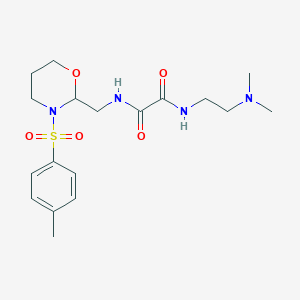

N1-(2-(dimethylamino)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(2-(dimethylamino)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound with a molecular formula of C24H28N4O5S. This compound is known for its potent and selective inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the oxazinan ring: This involves the reaction of an appropriate amine with a tosyl-protected oxazinan precursor under acidic conditions.

Attachment of the dimethylaminoethyl group: This step involves the alkylation of the oxazinan intermediate with a dimethylaminoethyl halide in the presence of a base.

Formation of the oxalamide linkage: The final step involves the coupling of the dimethylaminoethyl-oxazinan intermediate with an oxalyl chloride derivative under basic conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(2-(dimethylamino)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its role in inhibiting PARP, which is involved in DNA repair and apoptosis.

Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit DNA repair in cancer cells.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of poly(ADP-ribose) polymerase (PARP). By binding to the active site of PARP, it prevents the enzyme from catalyzing the transfer of ADP-ribose units to target proteins, thereby inhibiting DNA repair processes. This can lead to the accumulation of DNA damage in cells, ultimately triggering cell death pathways such as apoptosis.

Comparison with Similar Compounds

Similar Compounds

N-[2-(1H-indol-3-yl)ethyl]-N’'-[(3-tosyl-1,3-oxazinan-2-yl)methyl]oxamide: Another potent PARP inhibitor with a similar structure but different substituents.

N1-(2-(dimethylamino)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxamide: A closely related compound with slight variations in the oxazinan ring and substituents.

Uniqueness

N1-(2-(dimethylamino)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer high selectivity and potency as a PARP inhibitor. Its unique structure allows for effective binding to the PARP enzyme, making it a valuable tool in both research and potential therapeutic applications.

Biological Activity

N1-(2-(dimethylamino)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its complex structure and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H28N4O5S

- Molecular Weight : 412.5 g/mol

- CAS Number : 869071-29-4

| Property | Value |

|---|---|

| Molecular Formula | C18H28N4O5S |

| Molecular Weight | 412.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Synthesis

The synthesis of this compound typically involves several key steps:

- Preparation of the Oxazinan Ring : This step may include cyclization reactions using appropriate precursors.

- Introduction of the Tosyl Group : Achieved through sulfonation reactions.

- Formation of the Oxalamide Linkage : Finalizing the structure through amide bond formation.

Optimized conditions for these reactions include controlled temperatures, solvent selection, and catalysts to enhance yield and purity .

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Key findings from recent studies include:

The compound's mechanism involves binding to specific enzymes or receptors, modulating their activity, which can trigger various biochemical pathways. The oxazinan ring and tosyl group are crucial for this binding process .

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit significant anticancer properties, particularly against lung cancer cell lines. These effects are thought to arise from the compound's ability to interfere with cellular signaling pathways involved in proliferation and apoptosis .

- Neuropharmacological Effects : Research indicates potential applications in treating neurological disorders due to its interactions with neurokinin receptors, which are implicated in pain and anxiety modulation.

- Antimicrobial Properties : Some derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity.

Case Studies

Several studies have explored the biological activity of similar compounds with varying substituents on the oxalamide backbone:

- Study on Lung Cancer : A comparative study highlighted the effectiveness of 2-(dimethylamino)ethyl-linked oxalamides against lung cancer cells, demonstrating a significant reduction in cell viability compared to controls .

- Neurokinin Receptor Antagonism : The compound was evaluated for its ability to inhibit neurokinin receptors in vitro, showing promising results that could translate into therapeutic applications for conditions like depression and emesis.

Properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O5S/c1-14-5-7-15(8-6-14)28(25,26)22-10-4-12-27-16(22)13-20-18(24)17(23)19-9-11-21(2)3/h5-8,16H,4,9-13H2,1-3H3,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWAQCAPVDDJMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.